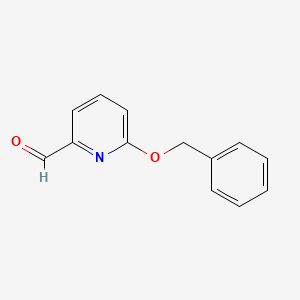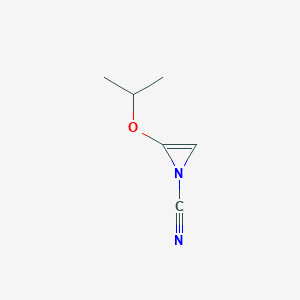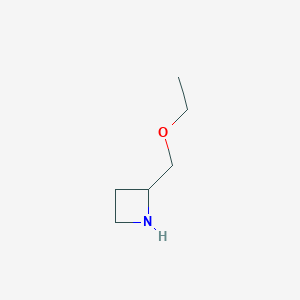
4-Amino-3-(cyclopropylmethoxy)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-3-(cyclopropylmethoxy)benzoic acid is an organic compound with the molecular formula C11H13NO3 It is a derivative of benzoic acid, featuring an amino group at the 4-position and a cyclopropylmethoxy group at the 3-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-3-(cyclopropylmethoxy)benzoic acid can be achieved through several steps:
Starting Material: The synthesis begins with 3-hydroxybenzoic acid.
O-Alkylation: The hydroxyl group at the 3-position is alkylated with cyclopropylmethyl bromide in the presence of a base such as potassium carbonate to form 3-(cyclopropylmethoxy)benzoic acid.
Nitration: The resulting compound undergoes nitration to introduce a nitro group at the 4-position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent like palladium on carbon (Pd/C) under hydrogen atmosphere.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but often employs more scalable and cost-effective reagents and conditions. For example, continuous flow reactors may be used to enhance reaction efficiency and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, forming nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using hydrogenation.
Substitution: The amino group can participate in electrophilic aromatic substitution reactions, such as diazotization followed by coupling with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Sodium nitrite in acidic conditions for diazotization, followed by nucleophiles like phenols or amines.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of azo compounds or other substituted derivatives.
Applications De Recherche Scientifique
4-Amino-3-(cyclopropylmethoxy)benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, particularly in enzyme inhibition studies.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and as a building block in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 4-Amino-3-(cyclopropylmethoxy)benzoic acid involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access.
Signal Transduction: It may interfere with cellular signaling pathways, particularly those involving protein kinases or other regulatory proteins.
Gene Expression: The compound can modulate gene expression by affecting transcription factors or other DNA-binding proteins.
Comparaison Avec Des Composés Similaires
4-Amino-3-(difluoromethoxy)benzoic acid: Similar structure but with a difluoromethoxy group instead of a cyclopropylmethoxy group.
4-Amino-3-methoxybenzoic acid: Lacks the cyclopropyl group, featuring a simpler methoxy group.
4-Amino-3-(trifluoromethoxy)benzoic acid: Contains a trifluoromethoxy group, which imparts different electronic properties.
Uniqueness: 4-Amino-3-(cyclopropylmethoxy)benzoic acid is unique due to the presence of the cyclopropylmethoxy group, which introduces steric hindrance and affects the compound’s reactivity and interaction with biological targets. This structural feature can enhance the compound’s specificity and potency in various applications.
Propriétés
Formule moléculaire |
C11H13NO3 |
|---|---|
Poids moléculaire |
207.23 g/mol |
Nom IUPAC |
4-amino-3-(cyclopropylmethoxy)benzoic acid |
InChI |
InChI=1S/C11H13NO3/c12-9-4-3-8(11(13)14)5-10(9)15-6-7-1-2-7/h3-5,7H,1-2,6,12H2,(H,13,14) |
Clé InChI |
SSSCMMUPPDYTCH-UHFFFAOYSA-N |
SMILES canonique |
C1CC1COC2=C(C=CC(=C2)C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2',3'-Dimethoxy-[1,1'-biphenyl]-2-yl)acetic acid](/img/structure/B11925353.png)


![5-Chloropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B11925368.png)





![2H-Pyrrolo[2,3-d]pyrimidine](/img/structure/B11925407.png)




